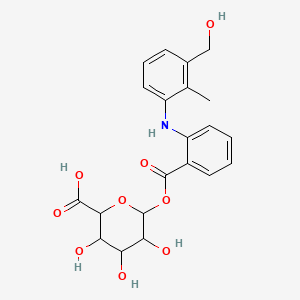

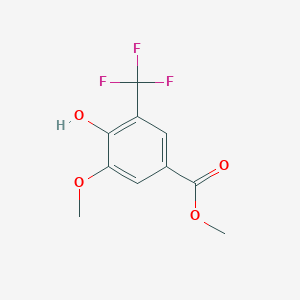

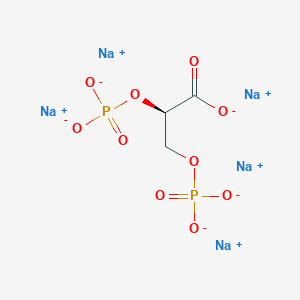

2,3-DIPHOSPHO-D-GLYCERIC ACID PENTASODIUM SALT

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2,3-diphospho-D-glyceric acid derivatives has been explored in various studies. Negelein's research on the synthesis, determination, analysis, and properties of 1,3-diphosphoglyceric Acid highlighted a methodology that involves the catalysis of glyceraldehyde 3-phosphate, phosphate, and acetaldehyde into DPGA and ethanol (Negelein, 1957). Additionally, Baer and Robinson synthesized a racemic analogue of 2,3-diphospho-D-glyceric acid, demonstrating the potential for synthesizing similar compounds (Baer & Robinson, 1971).

Applications De Recherche Scientifique

Application 1: Glycolysis Metabolite Reference Compound

- Summary of the Application : 2,3-Diphospho-D-glyceric acid pentasodium salt is a glycolysis metabolite. It is used as a reference compound in the analysis of blood cell (erythrocyte) glycolysis cycle metabolites .

Application 2: Inhibition of Calciprotein Particle Growth and Calcification

- Summary of the Application : 2,3-Diphospho-D-glyceric acid has been found to inhibit the growth of calciprotein particles and calcification in MOVAS cells, a mouse vascular smooth muscle cell line .

- Methods of Application : In the study, 2,3-Diphospho-D-glyceric acid was applied to MOVAS cells and its effects on calcification were observed .

- Results or Outcomes : The study found that 2,3-Diphospho-D-glyceric acid significantly delayed the formation of crystalline calciprotein particles and inhibited calcification in MOVAS cells without cytotoxic effects .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

pentasodium;(2R)-2,3-diphosphonatooxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O10P2.5Na/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8;;;;;/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11);;;;;/q;5*+1/p-5/t2-;;;;;/m1...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRMRMXBVAUXKZ-WXQRJNCRSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Na5O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 2762423 | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

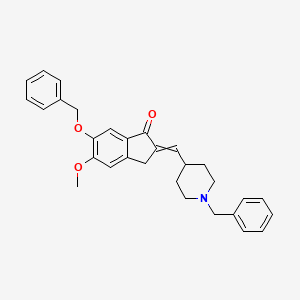

![(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1140790.png)

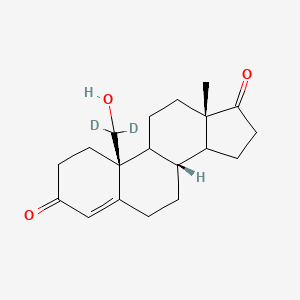

![(2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone](/img/structure/B1140795.png)